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Compound of Interest

Compound Name:
3-Bromo-4-ethoxy-5-

methoxybenzohydrazide

CAS No.: 565172-99-8

Cat. No.: B2436807 Get Quote

Compound: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide Probe Class: Pharmacophore

Fragment & Nucleophilic Profiling Agent CAS: (Analogous to 90109-65-2 precursors) Version:

2.0 (High-Throughput Screening & Chemoproteomics Edition)[1][2][3]

Executive Summary: The "BEM" Advantage[2]
In the landscape of chemical biology, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide
(hereafter referred to as Probe BEM-H) represents a high-value "privileged structure."[1][2] It is

not merely a passive intermediate but a dual-function probe combining a specific kinase-

privileged pharmacophore with a reactive nucleophilic warhead.[1][2]

This Application Note details the use of Probe BEM-H in two distinct research vectors:

Fragment-Based Drug Discovery (FBDD): Exploiting the 3-bromo-4-alkoxy motif to probe

hydrophobic pockets in tyrosine kinases (e.g., EGFR, VEGFR) and bacterial reductases

(InhA).[1][2]

Chemoproteomics: Utilizing the hydrazide tail to capture and profile carbonylated proteins

and lipid peroxidation markers (e.g., 4-HNE) generated during oxidative stress.[1][2]

Chemical Logic & Mechanism of Action[4]
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To use Probe BEM-H effectively, researchers must understand its structural "biologic":

A. The Pharmacophore (Head Group)
The 3-Bromo-4-ethoxy-5-methoxy phenyl ring is a proven scaffold in medicinal chemistry

(reminiscent of Vandetanib and Combretastatin analogs).[1][2]

3-Bromo: Provides a halogen bond donor capability (σ-hole) targeting backbone carbonyls in

the hinge region of kinases.[1][2]

4-Ethoxy: A hydrophobic clamp that fills the ATP-binding pocket's hydrophobic region II.[1][2]

5-Methoxy: Acts as a hydrogen bond acceptor, orienting the molecule within the active site.

[1][2]

B. The Warhead (Tail Group)
The Benzohydrazide (-CONHNH₂) moiety serves as the "activatable" component.[1][2]

Native State: A hydrogen-bond donor/acceptor capable of chelating metals (Mg²⁺, Zn²⁺) or

binding to Ser/Cys residues in active sites.[1][2]

Reactive State: A potent nucleophile at acidic pH, capable of forming stable hydrazones with

aldehydes and ketones.[1]

Application I: Fragment-Based Screening for
Kinase/Reductase Binding[1][2]
Objective: To determine the binding affinity of the BEM-H fragment against a target protein

(e.g., EGFR or M. tuberculosis InhA) using Surface Plasmon Resonance (SPR).

Materials
Ligand: Probe BEM-H (10 mM stock in DMSO).

Target Protein: Recombinant EGFR kinase domain or InhA (biotinylated).[1][2]
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Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1]

[2]

Instrument: Biacore 8K or equivalent SPR system.

Protocol: "Clean-Screen" Binding Assay[1][2]
Sensor Chip Preparation:

Immobilize Streptavidin on a CM5 Series S sensor chip.[1][2]

Inject biotinylated Target Protein (10 µg/mL) over the active flow cell to reach a density of

~2000 RU.[1][2] Leave the reference cell as Streptavidin-only.[1][2]

Solvent Correction:

Prepare a DMSO calibration curve (0.5% to 5% DMSO in Running Buffer) to correct for

bulk refractive index changes, as BEM-H requires DMSO for solubility.

Analyte Injection (Single Cycle Kinetics):

Dilute Probe BEM-H in Running Buffer to concentrations: 0, 10, 30, 100, 300, and 1000

µM.[1][2] Note: High concentrations are typical for fragment screening.[1]

Flow Rate: 30 µL/min.

Contact Time: 60 seconds.

Dissociation Time: 120 seconds.

Data Analysis:

Double-reference subtract the data (Active – Reference – Buffer Blank).[1][2]

Fit to a 1:1 Steady-State Affinity model.[1][2]

Success Metric: A defined
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in the low millimolar to high micromolar range (10 µM – 2 mM) indicates a valid "hit,"
validating the BEM motif's engagement with the pocket.[2]

Application II: Chemoproteomic Profiling of
Oxidative Stress[2]
Objective: Use Probe BEM-H to "fish" for carbonylated proteins (oxidative stress markers) in

cell lysates. The hydrazide reacts with carbonyls to form a stable hydrazone, which can then be

detected via MS or secondary antibody.[2]

Materials
Cell Line: HeLa or HepG2 (treated with H₂O₂ to induce stress).[1][2]

Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitor Cocktail.[1][2]

Probe: Probe BEM-H (Biotinylated analog or use BEM-H followed by anti-benzohydrazide

antibody; Alternative: Use BEM-H as a competition probe against a standard biotin-

hydrazide).[1][2]

Coupling Buffer: 100 mM Sodium Acetate, pH 5.5 (Acidic pH catalyzes hydrazone formation).

[1][2]

Protocol: The "Shift-Label" Assay
Lysate Preparation:

Lyse cells and normalize protein concentration to 1 mg/mL.

Critical Step: Do not use Tris buffer, as primary amines can compete.[1][2] Use Phosphate

or HEPES.[1][2]

Probe Labeling:

Add Probe BEM-H to the lysate (Final concentration: 1 mM).[1][2]

Adjust pH to 5.5 using the Coupling Buffer (1:10 dilution).[1][2]
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Incubate at 37°C for 2 hours with gentle rotation.

Stabilization (Optional but Recommended):

Add Sodium Cyanoborohydride (NaCNBH₃, 10 mM) to reduce the hydrazone C=N bond to

a stable hydrazine C-NH bond.[1][2] Incubate for 30 mins.

Analysis (LC-MS/MS):

Digest proteins with Trypsin.[1][2]

Perform enrichment (if using a biotinylated variant) or analyze directly for the mass shift.[1]

[2]

Mass Shift Calculation: The addition of Probe BEM-H (

, MW ~289.[1][2]1) results in a specific mass adduct on Carbonylated residues
(Aldehydes/Ketones).[1][2]

Search Parameter: Look for variable modification: +271.0 Da (Probe Mass – H₂O).[1][2]

Visualization: Mechanism & Workflow
Diagram 1: The "BEM" Pharmacophore Interaction Map
This diagram illustrates how the 3-Bromo-4-ethoxy-5-methoxy motif engages a theoretical

kinase hinge region.[1][2]
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Caption: Interaction map of Probe BEM-H within a theoretical kinase ATP-binding pocket,

highlighting the halogen bonding and hydrophobic clamp mechanisms.[1][2]

Diagram 2: Chemoproteomic Workflow
The logic flow for using BEM-H to detect oxidative stress markers.
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Caption: Step-by-step workflow for profiling protein carbonylation using the nucleophilic

reactivity of the BEM-H probe.

Data Summary & Expected Results
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Parameter Application
Expected Value /
Observation

Notes

Solubility General Use
Soluble in DMSO > 50

mM

Precipitates in

aqueous buffer > 200

µM without DMSO.[1]

[2]

(Affinity) Kinase Screening 50 µM – 500 µM

Typical for fragment

hits; requires

optimization

(growing).[1][2]

Mass Shift Proteomics +271.01 Da

Monoisotopic mass

addition to target

residue.[1][2]

Fluorescence Metal Sensing
"Turn-On"

(Blue/Green)

Only upon Schiff base

formation with

salicylaldehyde

analogs + Mg²⁺.

Safety & Handling
Toxicity: Benzohydrazides are potential monoamine oxidase (MAO) inhibitors.[1][2] Handle

with care.

Stability: The hydrazide group is sensitive to oxidation.[1][2] Store solid at -20°C under inert

gas (Argon/Nitrogen). Prepare fresh solutions in DMSO immediately before use.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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